5-Phenyldecane-1-sulfonic acid
CAS No.: 67716-07-8
Cat. No.: VC19372071
Molecular Formula: C16H26O3S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67716-07-8 |
|---|---|
| Molecular Formula | C16H26O3S |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 5-phenyldecane-1-sulfonic acid |
| Standard InChI | InChI=1S/C16H26O3S/c1-2-3-5-10-15(16-11-6-4-7-12-16)13-8-9-14-20(17,18)19/h4,6-7,11-12,15H,2-3,5,8-10,13-14H2,1H3,(H,17,18,19) |
| Standard InChI Key | KQGQNEDRINOEMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(CCCCS(=O)(=O)O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
5-Phenyldecane-1-sulfonic acid is defined by its IUPAC name, 5-phenyldecane-1-sulfonic acid, reflecting the substitution pattern of the phenyl group on the decane chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 67716-07-8 | |
| Molecular Formula | ||
| Molecular Weight | 298.44 g/mol | |
| Exact Mass | 298.1600 (calculated) |
The compound’s structure features a 10-carbon alkyl chain with a phenyl group at the fifth position and a sulfonic acid (-SOH) group at the first carbon. This arrangement confers amphiphilic properties, making it suitable for applications requiring both hydrophobic and hydrophilic interactions .
Structural Analogues and Homologues
Comparative analysis with related sulfonic acids reveals trends in physicochemical behavior:
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5-Phenylpentane-1-sulfonic acid (CAS 62607-65-2): A shorter-chain analogue () with a five-carbon backbone, used in pharmaceutical intermediates .
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5,5-Dimethyl-6-phenylhexane-1-sulfonic acid (PubChem CID 58052820): A branched derivative () highlighting the impact of alkyl branching on solubility and reactivity .
These analogues demonstrate how chain length and substituents modulate properties such as logP (partition coefficient) and acidity .
Synthesis and Manufacturing
Patent-Based Innovations
Patent WO2003/106445 A1 describes the synthesis of 5-phenylpentane-1-sulfonic acid using cost-effective starting materials like styrene, emphasizing the role of phase-transfer catalysts (e.g., quaternary ammonium salts) in improving yield . Such methodologies could be extrapolated to longer-chain analogues like 5-phenyldecane-1-sulfonic acid by adjusting reaction times and stoichiometry.
Physicochemical Properties
Thermal Stability
While specific data on 5-phenyldecane-1-sulfonic acid are lacking, homologous sulfonic acids exhibit decomposition temperatures above 200°C. For instance, 5-phenylpentane-1-sulfonic acid remains stable under standard storage conditions, suggesting similar robustness for the decane variant .
Industrial and Research Applications
Surfactants and Detergents
The compound’s amphiphilic structure positions it as a potential anionic surfactant. Its phenyl group enhances solubility in organic matrices, while the sulfonic acid group facilitates aqueous dispersion. Applications include:
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Enhanced oil recovery: Sulfonic acids improve the mobility of crude oil in reservoir formations.
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Detergent formulations: Acts as a grease-cutting agent in industrial cleaners .
Catalysis
In organic synthesis, sulfonic acids serve as Brønsted acid catalysts. For example, toluenesulfonic acid derivatives are employed in esterification and alkylation reactions. The decane chain in 5-phenyldecane-1-sulfonic acid may offer improved substrate compatibility in nonpolar reaction media .
Future Research Directions
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Synthetic Optimization: Developing greener synthesis routes using biocatalysts or recyclable solvents.
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Application-Specific Studies: Investigating efficacy in niche areas like drug delivery or polymer stabilization.
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Toxicological Profiling: Conducting in vitro and in vivo studies to establish safety thresholds.
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